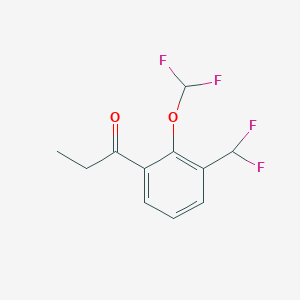
1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-one is a chemical compound with the molecular formula C10H10F2O2. It is a specialty product often used in proteomics research. This compound is characterized by the presence of difluoromethoxy and difluoromethyl groups attached to a phenyl ring, which is further connected to a propan-1-one moiety .
Métodos De Preparación
The synthesis of 1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(difluoromethoxy)benzene and 3-(difluoromethyl)benzene.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production of the compound.
Análisis De Reacciones Químicas
1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy and difluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can affect various biological processes, including enzyme activity, signal transduction, and gene expression .
Comparación Con Compuestos Similares
1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one: This compound has a methylthio group instead of a difluoromethyl group, which can lead to different chemical and biological properties.
1-(2-(Difluoromethoxy)-6-(methylthio)phenyl)propan-1-one: The position of the substituents on the phenyl ring can influence the compound’s reactivity and applications.
1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-1-one:
Propiedades
Fórmula molecular |
C11H10F4O2 |
|---|---|
Peso molecular |
250.19 g/mol |
Nombre IUPAC |
1-[2-(difluoromethoxy)-3-(difluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H10F4O2/c1-2-8(16)6-4-3-5-7(10(12)13)9(6)17-11(14)15/h3-5,10-11H,2H2,1H3 |
Clave InChI |
GKJGRWMZZUOFGV-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=CC(=C1OC(F)F)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


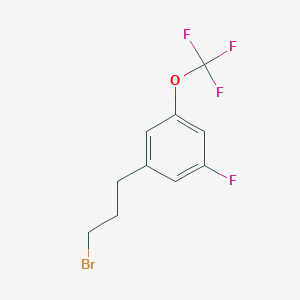
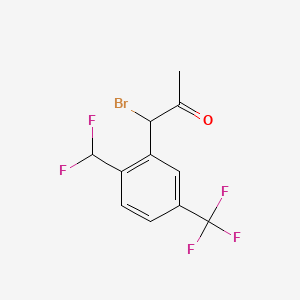
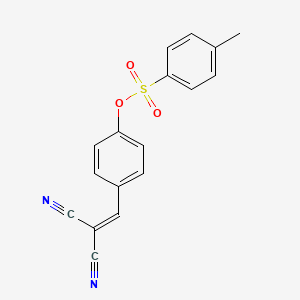
![9,9'-Spirobi[9H-fluorene]-2,2'-diamine, N2,N2,N2',N2'-tetrakis(4-methylphenyl)-](/img/structure/B14054981.png)
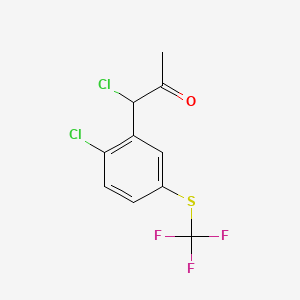


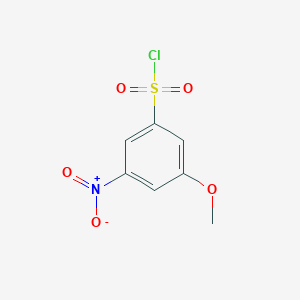
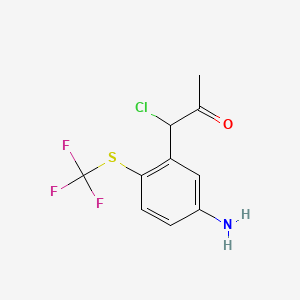
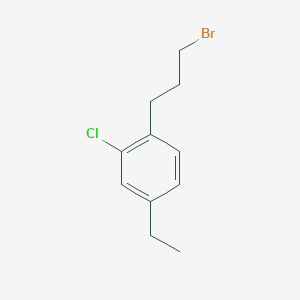
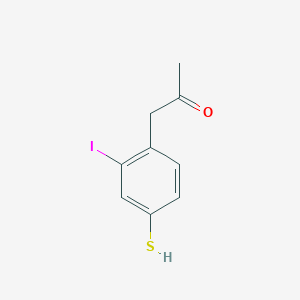
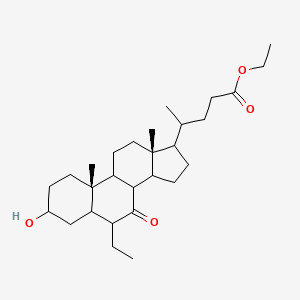
![1,3-bis(5-bromo-4-chlorothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B14055047.png)
![[(2-Phenylmethoxyphenyl)methylideneamino]urea](/img/structure/B14055051.png)
